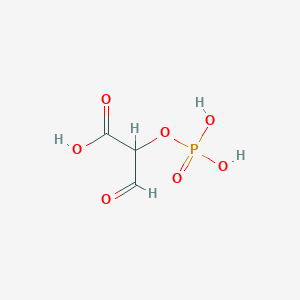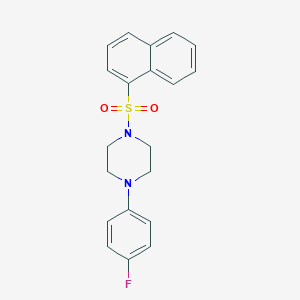![molecular formula C15H12BrNO3 B225984 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B225984.png)
2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid, also known as BM 212, is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It has been found to have potential therapeutic applications due to its anti-inflammatory and analgesic properties.
Mecanismo De Acción
2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the regulation of inflammation and pain. By inhibiting the activity of COX enzymes, 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 has been found to have anti-inflammatory, analgesic, and antioxidant properties. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 has also been found to protect against oxidative damage in cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 has several advantages for lab experiments. It is a well-studied compound that has been extensively characterized for its anti-inflammatory and analgesic properties. It is also relatively easy to synthesize and purify. However, 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, it has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Direcciones Futuras
There are several future directions for research on 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212. One area of research could be to investigate its potential as a treatment for inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of research could be to explore its antioxidant properties and its potential as a neuroprotective agent. Additionally, further studies could be conducted to optimize the synthesis of 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 and improve its solubility in water.
Métodos De Síntesis
2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 can be synthesized through a multi-step process that involves the reaction of 2-bromo-4-methylphenylamine with 2-chlorobenzoic acid. The resulting product is then further reacted with phosgene to obtain the final product, 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid. The synthesis of 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. 2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid 212 has also been shown to have antioxidant properties that can protect against oxidative damage.
Propiedades
Nombre del producto |
2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid |
|---|---|
Fórmula molecular |
C15H12BrNO3 |
Peso molecular |
334.16 g/mol |
Nombre IUPAC |
2-[(2-bromo-4-methylphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C15H12BrNO3/c1-9-6-7-13(12(16)8-9)17-14(18)10-4-2-3-5-11(10)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) |
Clave InChI |
LQVFCWDWBGOMQA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O)Br |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine](/img/structure/B225919.png)







![2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B226029.png)
![5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B226030.png)


